2-Amino-3-bromo-6-fluorobenzoic acid
Overview
Description
2-Amino-3-bromo-6-fluorobenzoic acid is a compound belonging to the benzoic acids class. It is commonly utilized as a starting material for the production of various organic molecules, including those used in drug development and pharmaceuticals . This compound is also employed in the synthesis of peptides and other biomolecules, making it useful for biomedical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-fluorobenzoic acid typically involves multiple steps. One common method starts with o-fluorobenzonitrile as the initial raw material. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . These steps are carried out under specific conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high conversion rates and purity, with the final product often being a yellow powdery substance with a purity of 98.8% .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-6-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Halogen Exchange: Involves the use of halogenating agents to replace existing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while halogen exchange can yield different halogenated derivatives .
Scientific Research Applications
2-Amino-3-bromo-6-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and other biomolecules for biomedical studies.
Medicine: Serves as a starting material for the development of pharmaceuticals.
Industry: Utilized in the production of various organic compounds used in different industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in Suzuki–Miyaura coupling, the compound participates in transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds . This reaction is crucial for the synthesis of various biaryl compounds used in pharmaceuticals and other applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-3-bromo-6-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-amino-3-bromo-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDCTDZGTGANJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259532-72-3 | |
Record name | 2-amino-3-bromo-6-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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